molecular formula C23H23N5O5 B2965495 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 951594-64-2

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2965495
CAS No.: 951594-64-2
M. Wt: 449.467
InChI Key: MECOCELYIDTYTB-UHFFFAOYSA-N
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Description

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound featuring a pyrazolo[4,3-d]pyrimidine core

Scientific Research Applications

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the initial formation of the pyrazolo[4,3-d]pyrimidine core, followed by functionalization with benzyl and acetamide groups. Specific reaction conditions, such as the use of catalysts like palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), are often employed to optimize yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Properties

IUPAC Name

2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-26-13-18-21(25-26)22(30)28(12-15-7-5-4-6-8-15)23(31)27(18)14-20(29)24-17-11-16(32-2)9-10-19(17)33-3/h4-11,13H,12,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECOCELYIDTYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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